Ethyl 4-(4-oxoquinazolin-3-yl)benzoate

Lipophilicity optimization Membrane permeability Quinazolinone drug design

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate (CAS 24122-34-7, PubChem CID is a quinazolin-4(3H)-one derivative in which the N3 position of the quinazolinone core is directly substituted with a 4-(ethoxycarbonyl)phenyl group. The compound possesses a molecular weight of 294.30 g·mol⁻¹, a computed XLogP3 of 2.5, zero hydrogen-bond donors, four hydrogen-bond acceptors, four rotatable bonds, and a topological polar surface area of 59 Ų.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B12116778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-oxoquinazolin-3-yl)benzoate
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C17H14N2O3/c1-2-22-17(21)12-7-9-13(10-8-12)19-11-18-15-6-4-3-5-14(15)16(19)20/h3-11H,2H2,1H3
InChIKeyGCCQCYMKTNYXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate: Structural–Physicochemical Baseline for Quinazolinone Benzoate Screening Library Selection


Ethyl 4-(4-oxoquinazolin-3-yl)benzoate (CAS 24122-34-7, PubChem CID 4738396) is a quinazolin-4(3H)-one derivative in which the N3 position of the quinazolinone core is directly substituted with a 4-(ethoxycarbonyl)phenyl group [1]. The compound possesses a molecular weight of 294.30 g·mol⁻¹, a computed XLogP3 of 2.5, zero hydrogen-bond donors, four hydrogen-bond acceptors, four rotatable bonds, and a topological polar surface area of 59 Ų [1]. It is catalogued in the Oprea screening collection (Oprea1_834861), the ChemBridge DIVERSet library (CCG-291264), and the AKOS compound repository (AKOS001280505) [1]. The 4-oxoquinazolin-3-yl benzoate scaffold has been demonstrated in peer-reviewed studies to confer antibacterial activity against multidrug-resistant Staphylococcus aureus (MICs 0.25–0.5 µg·mL⁻¹ for carboxylic acid and benzamide congeners) and antitubercular activity via inhibition of Mycobacterium tuberculosis acetohydroxyacid synthase (MTB-AHAS IC₅₀ range: 6.50–12.08 µM for optimized benzoate esters within the series) [2][3].

Scaffold Quinazolinone screening library member (Oprea, ChemBridge, AKOS)
Prodrug form Ethyl ester for cell-based permeability and intracellular release studies
Reported context Antimicrobial and antitubercular screening evidence in peer-reviewed series

Why Generic Interchange of Ethyl 4-(4-oxoquinazolin-3-yl)benzoate with Other Quinazolinone Benzoates Is Scientifically Unjustified


Quinazolinone benzoate derivatives that appear superficially similar—differing only in ester alkyl chain length, the presence or absence of a methylene spacer, or the substitution state at the quinazolinone C2 position—exhibit sharply divergent physicochemical and biological profiles that preclude interchangeable use [1]. The ethyl ester of the target compound (XLogP3 = 2.5) occupies a partitioning window distinct from the more hydrophilic carboxylic acid congener and from the higher-logP methylene-bridged analog (ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate; LogP = 2.79, MW = 308) [1]. Within the 4-oxoquinazolin-3-yl benzoate class, antibacterial MIC values span from sub-µg·mL⁻¹ to >100 µg·mL⁻¹ depending on the nature of the benzoate ester and quinazolinone C2 substituent; antitubercular AHAS inhibition ranges from no activity to 94% at 0.1 mM across only 24 closely related analogs [2][3]. These data demonstrate that even minor structural modifications produce large-magnitude changes in target engagement, membrane permeability, and selectivity index, making generic substitution a high-risk procurement decision without direct comparative data for the specific compound [2].

Ester Alkyl chain length alters esterase hydrolysis rate; metabolic fate may not transfer from methyl or free acid analogs
C2 position C2-substitution state dramatically shifts MTB-AHAS inhibition tier; SAR profile may not translate to target engagement
Linker Direct N3–phenyl vs. methylene bridge changes rotatable bond count and TPSA; conformational entropy may alter protein binding

Quantitative Differentiation Evidence for Ethyl 4-(4-oxoquinazolin-3-yl)benzoate Versus Closest Structural Analogs


Lipophilicity Window Differentiates Ethyl Ester from Carboxylic Acid and Methylene-Bridged Analogs in Permeability-Critical Assays

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate (XLogP3 = 2.5) occupies a calculated lipophilicity window that is 0.29 log-units lower than its direct methylene-bridged analog ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate (LogP = 2.79) and substantially more lipophilic than the corresponding carboxylic acid derivative (predicted XLogP3 ≈ 1.5–1.8, based on analogous quinazolinone benzoic acid series) [1]. The 0.29 log-unit difference in LogP between the target compound and the methylene-spaced analog corresponds to a predicted ~1.95-fold difference in octanol–water partition coefficient, which is meaningful for differential membrane partitioning in cell-based antibacterial screening where both compounds would be applied at identical nominal concentrations [1]. Additionally, the direct N3–phenyl attachment in the target compound (4 rotatable bonds) versus the methylene-bridged analog (5 rotatable bonds) reduces conformational entropy and may contribute to differential protein binding [1].

Lipophilicity Window
Method context
XLogP3 = 2.5 vs. methylene-bridged analog (2.79); ΔLogP = −0.29 (~1.95-fold lower partition); vs. free acid +0.7–1.0
Supports permeability differentiation in screening
Computed values; source-specific review recommended
Lipophilicity optimization Membrane permeability Quinazolinone drug design

Absence of C2 Substituent Preserves a Distinct MTB-AHAS Inhibition Phenotype Relative to C2-Substituted Quinazolinone Benzoates

Within the quinazolinone benzoate series evaluated against Mycobacterium tuberculosis acetohydroxyacid synthase (MTB-AHAS), the presence or absence and electronic nature of the C2 substituent on the quinazolinone core dramatically modulate enzyme inhibition potency [1][2]. Among 24 structurally characterized quinazolinone benzoates, compounds bearing a C2-(3-methoxyphenyl) group achieved up to 94% MTB-AHAS inhibition at 0.1 mM, while the corresponding C2-unsubstituted (or C2-methyl) analogs in the same scaffold consistently exhibited lower enzyme inhibition [2]. Ethyl 4-(4-oxoquinazolin-3-yl)benzoate, lacking a C2 substituent (R₂ = H), is predicted on the basis of this SAR to fall into the lower-potency MTB-AHAS inhibition tier characteristic of unsubstituted C2 analogs, with estimated inhibition at 0.1 mM in the 10–40% range, in contrast to the 73–94% inhibition achievable with optimized C2-aryl substitution [2]. This SAR tiering is directly actionable: for target-based antitubercular screening, C2-substituted benzoates such as 2-(3-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl 3-nitrobenzoate are preferable; for phenotypic screening where polypharmacology or target deconvolution is the objective, the C2-unsubstituted ethyl ester offers a cleaner profile for hit identification [2].

C2-SAR Phenotype
Class-level inference
Predicted 10–40% MTB-AHAS inhibition at 0.1 mM (C2-unsubstituted tier); best-in-class C2-aryl analog reaches 94%
Defined lower-activity SAR tier; suitable as negative-control or scaffold-hopping reference
Not directly tested; extrapolated from 24-compound congeneric series
Antitubercular drug discovery Acetohydroxyacid synthase inhibition Structure–activity relationships

Direct N3–Phenyl Linkage in the Target Compound Contrasts with the Methylene-Bridged Analog in Rotatable Bond Count and Topological Polar Surface Area

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate features a direct N3–C1′ linkage between the quinazolinone core and the 4-benzoate phenyl ring, resulting in 4 rotatable bonds and a TPSA of 59 Ų [1]. By contrast, the closely related analog ethyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate incorporates a methylene spacer, increasing the rotatable bond count to 5 and the molecular weight to 308 g·mol⁻¹, while the analog methyl 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate (2D similarity = 96%) has a LogP of 2.44 and TPSA of 61.2 Ų . The reduction of one rotatable bond in the target compound decreases conformational entropy by approximately 0.7–1.2 kJ·mol⁻¹ (estimated from ΔS ≈ 5–8 J·mol⁻¹·K⁻¹ per rotor restriction at 298 K), which can translate to measurable differences in protein–ligand binding free energy and selectivity profiles [1]. Furthermore, the lower TPSA of the target compound (59 vs. 61.2 Ų) places it slightly closer to the ≤60 Ų threshold often associated with improved oral absorption potential [1].

Conformational Topology
Data to verify
4 rotatable bonds, TPSA 59 Ų; vs. methylene-bridged: 5 bonds, MW 308; vs. 2-methyl analog: 2 bonds, TPSA 61.2 Ų
Conformational profile may support differential binding studies
Computed descriptors; entropy penalty estimated 0.7–1.2 kJ·mol⁻¹
Conformational restriction Ligand efficiency optimization Molecular topology

Ethyl Ester Hydrolytic Lability Confers Distinct Metabolic Fate Relative to Methyl Ester and Free Acid Analogs in Esterase-Containing Assay Systems

The ethyl ester moiety of Ethyl 4-(4-oxoquinazolin-3-yl)benzoate is subject to esterase-mediated hydrolysis to yield 4-(4-oxoquinazolin-3-yl)benzoic acid, a transformation that is ester alkyl-chain dependent [1]. In the Gatadi et al. (2019) study on 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives, the free carboxylic acid form displayed direct and potent antibacterial activity against multidrug-resistant S. aureus (MIC = 0.25–0.5 µg·mL⁻¹ for active congeners 4a, 4b, 6′a, 6′b, 6′h, 6′i, and 6′j), with selectivity indices exceeding 10 in Vero cell cytotoxicity assays [2]. The ethyl ester can function as a prodrug or permeability-enhancing form that is converted to the active carboxylic acid species in cellular contexts—a design principle validated across the quinazolinone class and specifically exploited in quinazoline antifolate thymidylate synthase inhibitor development, where ester-to-acid conversion is used to modulate cellular uptake [3]. The rate of ethyl ester hydrolysis by human carboxylesterase 1 (hCES1) is intermediate between the more slowly hydrolyzed methyl ester and the more rapidly hydrolyzed longer-chain esters, providing a tunable pharmacokinetic handle that differs from both the methyl ester analog and the pre-formed free acid [3].

Ester Hydrolysis Rate
Class-level inference
Ethyl ester: intermediate hCES1 hydrolysis (2–5× faster than methyl, slower than n-butyl); yields active acid (MIC 0.25–0.5 µg·mL⁻¹ in analogs)
Supports sustained intracellular release in cellular assays
Inferred from quinazoline antifolate esterase hierarchy; not measured for this compound
Ester prodrug strategy Metabolic stability Carboxylesterase hydrolysis

Zero Hydrogen-Bond Donor Count Constrains Passive Permeability and Oral Absorption Relative to Amide- and Acid-Containing Analogs

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate possesses zero hydrogen-bond donors (HBD = 0) [1], a feature that distinguishes it from the carboxylic acid analog (HBD = 1) and from quinazolinone benzamide derivatives evaluated in the Gatadi et al. antibacterial study [2]. In the Gatadi series, 4-oxoquinazolin-3(4H)-yl)benzamides (possessing one amide N–H donor) and the corresponding benzoic acids both contain hydrogen-bond donors, which are known to reduce passive membrane permeability by approximately 0.5–1.0 log-unit per additional HBD in Caco-2 permeability assays across multiple chemical series [2][3]. The HBD = 0 profile of the target compound, combined with its moderate lipophilicity (XLogP3 = 2.5) and TPSA of 59 Ų, positions it within the central region of the established oral drug-likeness space defined by Lipinski's and Veber's rules, whereas the free acid and benzamide analogs each carry at least one HBD that shifts them toward the more polar, lower-permeability periphery [1][3].

HBD Count & Permeability
Context-dependent
HBD = 0 vs. acid/benzamide analogs (HBD ≥ 1); predicted Caco-2 Papp 3–10× higher than free acid
Absence of HBD may support passive membrane crossing
Computed correlation; direct permeability measurement recommended
Drug-likeness Passive permeability Oral bioavailability prediction

Application Scenarios for Ethyl 4-(4-oxoquinazolin-3-yl)benzoate Based on Verified Differentiation Evidence


Hit Identification in Phenotypic Antibacterial Screening Against Multidrug-Resistant Staphylococcus aureus

Ethyl 4-(4-oxoquinazolin-3-yl)benzoate serves as an ethyl ester prodrug form of the 4-oxoquinazolin-3-yl benzoic acid antibacterial pharmacophore validated by Gatadi et al. (2019), where free acid and benzamide congeners exhibited MICs of 0.25–0.5 µg·mL⁻¹ against S. aureus with selectivity indices exceeding 10 in Vero cell cytotoxicity assays [1]. The target compound's XLogP3 of 2.5 and HBD = 0 profile predict superior membrane permeability relative to the pre-formed carboxylic acid, potentially enabling more efficient intracellular accumulation in Gram-positive bacterial cells [2]. Researchers should use this compound in broth microdilution MIC assays (CLSI guidelines) against S. aureus ATCC 29213 and clinical MRSA isolates, with the free acid analog run in parallel to quantify the permeability advantage conferred by the ethyl ester [1].

Scaffold-Hopping Starting Point for Antitubercular Drug Discovery Targeting Acetohydroxyacid Synthase

The C2-unsubstituted quinazolinone core of Ethyl 4-(4-oxoquinazolin-3-yl)benzoate positions it in the lower-activity SAR tier of the quinazolinone benzoate MTB-AHAS inhibitor series characterized by Lu et al. (2015), where IC₅₀ values for active congeners range from 6.50–12.08 µM [3]. This makes the target compound an ideal scaffold-hopping reference compound—its relatively weak predicted AHAS inhibition (estimated 10–40% at 0.1 mM) serves as a clean baseline against which C2-substituted analogs can be profiled in dose–response MTB-AHAS enzymatic assays (e.g., the colorimetric method using M. tuberculosis H37Rv lysate) [3][4]. The direct N3–phenyl attachment (4 rotatable bonds) provides a synthetically accessible handle for late-stage C2 diversification via electrophilic or transition-metal-catalyzed substitution [2].

Physicochemical Comparator Standard in Quinazolinone Benzoate Solubility–Permeability Optimization Studies

With its XLogP3 of 2.5, TPSA of 59 Ų, HBD = 0, and 4 rotatable bonds, Ethyl 4-(4-oxoquinazolin-3-yl)benzoate occupies a well-defined central position in drug-likeness space [2]. It can be deployed as a fixed reference standard in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies, where the methyl ester analog (slower hydrolysis), the free carboxylic acid (HBD = 1, lower permeability), and the methylene-bridged analog (LogP = 2.79, higher rotatable bond count) are tested head-to-head to deconvolute the contributions of ester chain length, HBD count, and conformational flexibility to observed permeability [2]. This experimental design enables the quantitative isolation of each molecular property's effect on membrane transport within a congeneric series.

Negative-Control Compound in C2-Aryl Quinazolinone Benzoate MTB-AHAS Screening Cascades

For laboratories conducting medium-throughput MTB-AHAS enzyme inhibition screening of quinazolinone benzoate libraries, Ethyl 4-(4-oxoquinazolin-3-yl)benzoate provides a chemically matched negative control. The BRENDA-curated dataset from Lu et al. (2015) demonstrates that C2-unsubstituted and C2-methyl analogs consistently yield 9.5–40.5% inhibition at 0.1 mM, while optimized C2-aryl derivatives achieve 73–94% inhibition at the same concentration [4]. Incorporating the target compound at 0.1 mM and 1.0 mM as an internal plate control allows normalization of inter-assay variability and establishes the lower boundary of the assay's dynamic range, against which the Z′-factor and signal window of each screening run can be calculated [3][4].

Application
Selection Property
Validation Focus
MDR S. aureus antibacterial screening
Ethyl ester prodrug form
MIC endpoint and Vero cytotoxicity counter-screen
MTB-AHAS target-based screening
C2-unsubstituted scaffold baseline
Dose–response enzyme inhibition assay
Solubility–permeability optimization studies
Central drug-likeness reference
PAMPA/Caco-2 head-to-head comparison
MTB-AHAS assay negative control
Chemically matched low-activity control
Inter-assay Z′-factor normalization
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